Pivoxil Sulbactam

Pharmacokinetics Bioequivalence Oral Prodrug

Pivoxil Sulbactam (CAS 69388-79-0) is the penicillanic acid double-ester prodrug of the β-lactamase inhibitor sulbactam, engineered to overcome the parent drug's negligible oral absorption. This lipophilic modification enables clinically relevant systemic sulbactam exposure via the oral route, a pharmacokinetic requirement unattainable with unmodified sulbactam. It is the definitive source of sulbactam for oral fixed-dose combination (FDC) development, serving as a critical benchmark in prodrug design studies and an essential analytical reference standard for LC-MS/MS method validation.

Molecular Formula C14H21NO7S
Molecular Weight 347.39 g/mol
CAS No. 69388-79-0
Cat. No. B1681777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivoxil Sulbactam
CAS69388-79-0
SynonymsCP-47,904;  CP47,904;  CP 47,904;  CP-47904;  CP47904;  CP 47904;  Sulbactam pivoxil;  Pivsulbactam.
Molecular FormulaC14H21NO7S
Molecular Weight347.39 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C
InChIInChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3
InChIKeyOHPVYKXTRACOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pivoxil Sulbactam (CAS 69388-79-0): A Sulbactam Prodrug for Enhanced Oral Bioavailability in β-Lactamase Inhibition


Pivoxil Sulbactam (also known as Sulbactam pivoxil, CP-47904, or Pivsulbactam) is a penicillanic acid ester that serves as a lipophilic, double-ester prodrug of the β-lactamase inhibitor sulbactam [1]. It is chemically defined as (pivaloyloxy)methyl penicillanate S,S-dioxide, resulting from the formal condensation of the carboxy group of sulbactam with the hydroxy group of hydroxymethyl 2,2-dimethylpropanoate [1]. As an orally administered compound, it is designed to undergo hydrolysis in vivo to release the active moiety, sulbactam, which then acts as an irreversible inhibitor of bacterial β-lactamases, thereby restoring the efficacy of co-administered β-lactam antibiotics against resistant strains [2].

Why Pivoxil Sulbactam (CAS 69388-79-0) is Not Interchangeable with Unmodified Sulbactam in Oral Formulations


While the active β-lactamase inhibitor is sulbactam, the parent compound exhibits extremely poor absorption from the gastrointestinal tract, which severely limits its clinical utility as an oral agent [1]. This poor oral bioavailability renders direct oral administration of sulbactam ineffective for achieving therapeutic serum concentrations. Therefore, the chemical modification to the pivoxil prodrug is not a trivial substitution; it is a functional requirement for achieving clinically relevant systemic exposure via the oral route [2]. The esterification alters the molecule's lipophilicity and membrane permeability, directly addressing a critical pharmacokinetic defect of the parent molecule that would otherwise preclude its use in oral combination therapies [1].

Pivoxil Sulbactam (CAS 69388-79-0): Quantified Differentiation Against Sulbactam and Sultamicillin


Pivoxil Sulbactam vs. Sulbactam: Validated Pharmacokinetic Bioequivalence in Human Combination Therapy

In a human pharmacokinetic study of a fixed-dose combination tablet with amoxicillin, the oral administration of Pivoxil Sulbactam resulted in a mean maximum plasma concentration (Cmax) of the active metabolite sulbactam of 7.72 ± 1.43 mg/L and a mean area under the curve (AUC0-∞) of 28.51 ± 7.25 mg·h/L [1]. A reference formulation of amoxicillin/sulbactam pivoxil produced a sulbactam Cmax of 7.85 ± 1.93 mg/L and an AUC0-∞ of 29.85 ± 8.32 mg·h/L [1]. The calculated relative bioavailability of the test formulation was 98.0 ± 4.6%, demonstrating its ability to deliver sulbactam at levels that are quantitatively bioequivalent to established oral formulations [1].

Pharmacokinetics Bioequivalence Oral Prodrug

Pivoxil Sulbactam vs. Sulbactam: The Foundational Rationale for Improved Oral Absorption

The chemical design of Pivoxil Sulbactam as a lipophilic double-ester prodrug was driven by the documented poor oral bioavailability of its parent compound, sulbactam [1]. The seminal research explicitly states that sulbactam has 'limited oral bioavailability' and that the creation of the lipophilic double-ester prodrug sulbactam pivoxil 'significantly improves the oral absorption of sulbactam' [1]. This is a class-level inference, as the structure is intentionally engineered to overcome a specific and severe absorption limitation of the parent molecule, which is a prerequisite for any oral therapeutic application [1].

Prodrug Design Oral Bioavailability Medicinal Chemistry

Pivoxil Sulbactam vs. Sultamicillin: Comparison of Prodrug Strategies for Sulbactam Delivery

Pivoxil Sulbactam and sultamicillin represent two distinct prodrug strategies for delivering sulbactam orally. Pivoxil Sulbactam is a simple, lipophilic double-ester prodrug that releases only sulbactam upon hydrolysis [1]. Sultamicillin, conversely, is a 'mutual prodrug'—a double ester linking ampicillin and sulbactam—which, upon absorption, is completely hydrolyzed to equimolar proportions of both drugs [2]. In rats, sultamicillin delivered 2 to 2.5 times greater total bioavailability for ampicillin and sulbactam than when each drug was administered individually [2].

Prodrug Comparison Mutual Prodrug Drug Delivery

Pivoxil Sulbactam vs. Sulbactam: In Vitro Activity Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

While Pivoxil Sulbactam is a prodrug, its active metabolite, sulbactam, exhibits intrinsic antibacterial activity against Acinetobacter baumannii, including multidrug-resistant (MDR) strains [1]. This is a unique feature among β-lactamase inhibitors; for instance, clavulanic acid and tazobactam lack this direct antibacterial effect. A recent phase 3 trial (ATTACK) demonstrated that the combination of sulbactam-durlobactam was superior to colistin for treating serious infections caused by carbapenem-resistant A. baumannii (CRAB), highlighting the clinical importance of sulbactam's dual role as both an inhibitor and an antibiotic [2].

Antibacterial Acinetobacter baumannii Carbapenem Resistance

Key Application Scenarios for Pivoxil Sulbactam (CAS 69388-79-0) in Research and Development


Formulation Development of Oral Fixed-Dose Combinations

Pivoxil Sulbactam is the ideal source of sulbactam for oral fixed-dose combination (FDC) products. Its established ability to deliver the active drug in humans, as demonstrated by bioequivalence studies, makes it a viable candidate for pairing with oral β-lactam antibiotics such as amoxicillin or cefpodoxime proxetil. This application directly leverages the pharmacokinetic data confirming its oral bioavailability [1].

In Vivo Efficacy Studies of Oral Therapies for Resistant Gram-Negative Infections

For preclinical research, Pivoxil Sulbactam enables the oral administration of sulbactam in animal models, overcoming the barrier of the parent drug's poor absorption. This is crucial for evaluating the efficacy of oral combination therapies against infections caused by β-lactamase-producing pathogens, including Enterobacteriaceae and Acinetobacter baumannii, where the active drug's dual role as an inhibitor and antibiotic is critical [2].

Comparative Pharmacology of Oral β-Lactamase Inhibitor Prodrugs

As a simple, lipophilic prodrug, Pivoxil Sulbactam serves as a key comparator in studies evaluating novel prodrug strategies for β-lactamase inhibitors. Its design and performance provide a benchmark against which to assess the relative merits of other approaches, such as mutual prodrugs (e.g., sultamicillin) or alternative ester prodrugs, in terms of absorption efficiency and pharmacokinetic profiles [3].

Reference Standard for Analytical Method Development and Quality Control

Due to its defined chemical structure and role as a prodrug, Pivoxil Sulbactam (CAS 69388-79-0) is used as an analytical reference standard. This is essential for developing and validating HPLC, LC-MS/MS, and other methods for quantifying the prodrug and its active metabolite in pharmaceutical formulations and biological matrices, ensuring quality and consistency in both research and manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pivoxil Sulbactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.